N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as PPMO, is a synthetic compound that has been extensively studied in the field of molecular biology. PPMO is a type of antisense oligonucleotide that is designed to bind to specific RNA sequences and inhibit the expression of target genes.
Scientific Research Applications
- Thiophene-based conjugated polymers play a crucial role in electronic and optoelectronic devices due to their exceptional properties. Researchers have synthesized novel polythiophenes using organometallic polycondensation strategies. Notably, nickel-catalyzed Kumada catalyst-transfer polycondensation , nickel-catalyzed deprotonative cross-coupling polycondensation , and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular methods for creating functionalized regioregular polythiophenes. These polymers exhibit fascinating features such as high conductivity, liquid crystallinity, and chemosensitivity .
- Thiophene derivatives, including those containing the oxalamide moiety, have been investigated as corrosion inhibitors . Their ability to protect metal surfaces from corrosion makes them valuable in industrial chemistry and material science .
- Some thiophene-containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea , exhibit anti-inflammatory properties. These molecules could potentially be developed into therapeutic agents .
- The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. It has implications in the treatment of conditions like Alzheimer’s disease .
- The direct arylation polymerization (DArP) protocol offers a cost-effective and environmentally friendly approach. By using palladium-based catalytic systems, DArP avoids toxic precursors and preactivation of C–H bonds. It allows the synthesis of polymers with controlled molecular weight, high regioregularity, and tunable optoelectronic properties .
Electronic and Optoelectronic Materials
Corrosion Inhibition
Anti-Inflammatory Agents
Serotonin Antagonists
Green Polymerization Techniques
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to interact with a wide range of biological targets, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling, enzyme activity, or protein function .
Biochemical Pathways
Given the wide range of therapeutic properties reported for thiophene derivatives , it is likely that this compound may interact with multiple biochemical pathways.
Result of Action
Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors could include pH, temperature, and the presence of other molecules or ions in the environment
properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-19(20(25)22-14-17-8-4-13-27-17)21-9-5-10-23-11-12-26-18(15-23)16-6-2-1-3-7-16/h1-4,6-8,13,18H,5,9-12,14-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCKFCOFJGOEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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